molecular formula C25H28O3 B14265078 4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol) CAS No. 169397-48-2

4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)

Cat. No.: B14265078
CAS No.: 169397-48-2
M. Wt: 376.5 g/mol
InChI Key: VCBZERWXEAJHKU-UHFFFAOYSA-N
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Description

4,4’-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol) is an organic compound with the molecular formula C25H28O3 It is a derivative of phenol and is characterized by the presence of multiple hydroxyl and methyl groups attached to a phenylene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol) typically involves the reaction of 4-hydroxy-5-methyl-1,3-phenylene with formaldehyde and 2,5-dimethylphenol under acidic or basic conditions. The reaction proceeds through a series of condensation steps, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and hydroxy derivatives.

    Substitution: Halogenated and nitrated phenol derivatives.

Scientific Research Applications

4,4’-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol) has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4’-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **4,4’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)
  • **4,4’-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenyl-2-naphthalenecarboxamide]

Uniqueness

4,4’-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol) is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

169397-48-2

Molecular Formula

C25H28O3

Molecular Weight

376.5 g/mol

IUPAC Name

2,4-bis[(4-hydroxy-2,5-dimethylphenyl)methyl]-6-methylphenol

InChI

InChI=1S/C25H28O3/c1-14-9-23(26)16(3)7-20(14)11-19-6-18(5)25(28)22(12-19)13-21-8-17(4)24(27)10-15(21)2/h6-10,12,26-28H,11,13H2,1-5H3

InChI Key

VCBZERWXEAJHKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)CC2=C(C=C(C(=C2)C)O)C)CC3=C(C=C(C(=C3)C)O)C

Origin of Product

United States

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